molecular formula C13H17NO B12429276 R-(-)-Deprenyl-d3 N-Oxide

R-(-)-Deprenyl-d3 N-Oxide

Cat. No.: B12429276
M. Wt: 206.30 g/mol
InChI Key: IVFPCTFUZXEDKP-NSUBFPAYSA-N
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Description

R-(-)-Deprenyl-d3 N-Oxide is a deuterated derivative of the N-oxide form of R-(-)-Deprenyl, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is of interest due to its potential applications in neuroprotection and neurodegenerative disease research. The deuterium labeling (d3) enhances the stability and provides a useful tool for studying metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Deprenyl-d3 N-Oxide typically involves the oxidation of R-(-)-Deprenyl using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide. The deuterium labeling is introduced during the synthesis of the precursor R-(-)-Deprenyl-d3, which involves the use of deuterated reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: R-(-)-Deprenyl-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction of the N-oxide group can regenerate the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: R-(-)-Deprenyl-d3.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

R-(-)-Deprenyl-d3 N-Oxide has several applications in scientific research:

    Chemistry: Used as a probe to study oxidation and reduction mechanisms.

    Biology: Investigated for its role in modulating enzyme activity and cellular processes.

    Medicine: Explored for its potential neuroprotective effects and as a therapeutic agent in neurodegenerative diseases like Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

R-(-)-Deprenyl-d3 N-Oxide exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B). The N-oxide group interacts with the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects. The deuterium labeling helps in tracking the metabolic fate of the compound and understanding its pharmacokinetics.

Comparison with Similar Compounds

    R-(-)-Deprenyl: The parent compound, a selective MAO-B inhibitor.

    Selegiline: Another MAO-B inhibitor with similar neuroprotective properties.

    Rasagiline: A more potent MAO-B inhibitor with additional neuroprotective effects.

Uniqueness: R-(-)-Deprenyl-d3 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H17NO

Molecular Weight

206.30 g/mol

IUPAC Name

(2R)-1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine oxide

InChI

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1/i3D3

InChI Key

IVFPCTFUZXEDKP-NSUBFPAYSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC#C)([C@H](C)CC1=CC=CC=C1)[O-]

Canonical SMILES

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-]

Origin of Product

United States

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